molecular formula C19H29N3O4S2 B3017236 2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034617-86-0

2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide

Cat. No. B3017236
M. Wt: 427.58
InChI Key: HTXVIAWWGQPGDW-UHFFFAOYSA-N
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Description

The compound "2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, as seen in the synthesis of Sulpiride, which is labeled with carbon-14 in a five-step process starting from barium carbonate 14C . This suggests that the synthesis of the compound may also involve multiple steps and could potentially incorporate radio-labeling for tracing or imaging purposes.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives can be performed using X-ray diffraction, IR spectroscopy, and DFT calculations . These methods provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies, which are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed through studies of their binding affinity to various receptors, as seen with compounds that show selectivity for the endothelin ETA receptor . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be used to investigate the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their polymorphism, thermal behavior, and spectroscopic characteristics, can be characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy . These properties are essential for the development of pharmaceuticals, as they affect the drug's stability, solubility, and bioavailability.

Scientific Research Applications

Synthesis and Pharmacological Properties

Benzamide derivatives, including those with specific methoxy and piperidinylmethyl sulfamoyl structures, have been explored for their pharmacological properties, particularly as serotonin 4 (5-HT(4)) receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, highlighting their relevance in treating gastrointestinal disorders. The modification of side chains and moieties, such as the introduction of a benzoyl or phenylsulfonyl group, has been found to impact the intestinal absorption rate and oral bioavailability, suggesting a pathway for optimizing therapeutic efficacy in drug development (Sonda et al., 2003) Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist.

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of benzamide derivatives have also been a subject of research. Studies have delved into the synthesis of novel compounds derived from benzodifuranyl and related structures, exhibiting anti-inflammatory and analgesic properties. This research underscores the versatility of benzamide derivatives in synthesizing heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020) Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

Radiosynthesis and Imaging

The radiosynthesis of benzamide derivatives for imaging applications highlights another scientific research domain. Compounds structurally akin to benzamides have been developed as ligands for receptors, demonstrating the potential of these derivatives in neuroimaging and diagnostic applications. Such research is pivotal in advancing our understanding of receptor distributions and functions in various neurological conditions (Mertens et al., 1994) Radiosynthesis of a new radioiodinated ligand for serotonin‐5HT2‐receptors, a promising tracer for γ‐emission tomography.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interesting functional groups present in the compound, it could be a valuable building block in organic synthesis .

properties

IUPAC Name

2-methoxy-5-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S2/c1-26-18-3-2-16(12-17(18)19(20)23)28(24,25)21-13-14-4-8-22(9-5-14)15-6-10-27-11-7-15/h2-3,12,14-15,21H,4-11,13H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXVIAWWGQPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide

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